
Diphosphirane, 1,2-bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphosphirane, 1,2-bis(1,1-dimethylethyl)- is an organophosphorus compound with the molecular formula C₉H₂₀P₂ and a molecular weight of 190.2026 g/mol . This compound is characterized by the presence of two phosphine groups linked by a three-membered ring, making it a member of the diphosphirane family. It is often used as a ligand in coordination chemistry and has applications in various fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphosphirane, 1,2-bis(1,1-dimethylethyl)- can be synthesized through several methods. One common approach involves the reaction of chlorodiisopropylphosphine with a suitable base to form the desired diphosphirane . Another method includes the use of dilithiated reagents and chlorophosphines, which allows for the installation of two dialkylphosphino groups .
Industrial Production Methods
Industrial production of diphosphirane, 1,2-bis(1,1-dimethylethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diphosphirane, 1,2-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into secondary phosphines.
Substitution: It can participate in substitution reactions where one or both phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include lithium reagents for reduction, halogenated compounds for substitution, and oxidizing agents such as hydrogen peroxide for oxidation . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted diphosphiranes, depending on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
Diphosphirane, 1,2-bis(1,1-dimethylethyl)- has a wide range of scientific research applications:
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which diphosphirane, 1,2-bis(1,1-dimethylethyl)- exerts its effects involves its ability to act as a ligand and form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (dppe): A common bidentate ligand used in coordination chemistry.
Di-tert-butylphosphine: Another organophosphorus compound with similar steric properties.
Diphosphirane, 1,2-bis(1,1-dimethylethyl)-3,3-dimethyl-: A closely related compound with additional methyl groups.
Uniqueness
Diphosphirane, 1,2-bis(1,1-dimethylethyl)- is unique due to its three-membered ring structure, which imparts distinct electronic and steric properties. This makes it particularly effective as a ligand in forming stable metal complexes and enhances its utility in various catalytic applications .
Eigenschaften
CAS-Nummer |
68969-73-3 |
|---|---|
Molekularformel |
C9H20P2 |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
1,2-ditert-butyldiphosphirane |
InChI |
InChI=1S/C9H20P2/c1-8(2,3)10-7-11(10)9(4,5)6/h7H2,1-6H3 |
InChI-Schlüssel |
GHTXIEQMFABQMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P1CP1C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


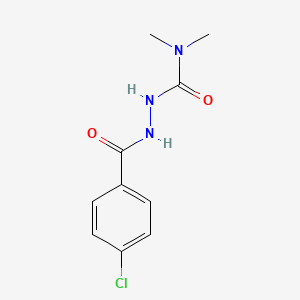
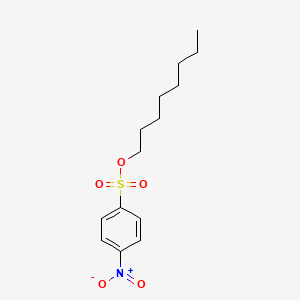
![Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl-](/img/structure/B14457770.png)
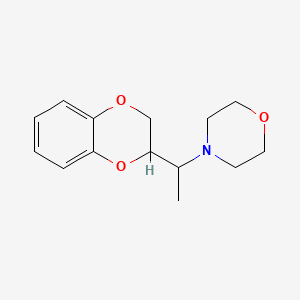
![1-[(Oxolan-2-yl)methyl]-1H-imidazole](/img/structure/B14457774.png)
![methyl N-cyano-N'-[4-(diethylamino)phenyl]carbamimidothioate](/img/structure/B14457778.png)
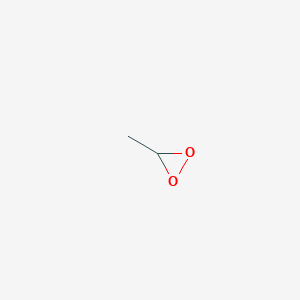

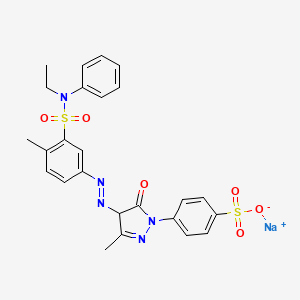
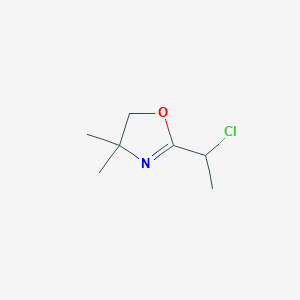

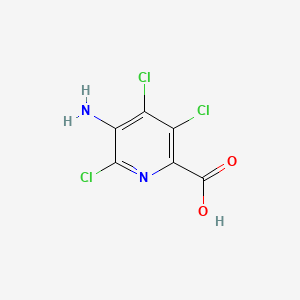

![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)
